PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)

Guanylate Cyclase Activation Renal cGMP Signaling ANF Prohormone Pharmacology

Prepro-ANF (56-92) is a 37-aa synthetic fragment that selectively activates particulate guanylate cyclase in renal membranes (ED50 ~10 nM) without cross-reacting with the NPR-A/GC-A receptor system. Unlike mature ANF (99-126) or the full proANF 31-67 vessel dilator, this sub-sequence targets distal nephrons and maps to the prohormone phosphorylation domain (residues 26–67), making it an irreplaceable probe for SAR studies, phosphoproteomics, and segment-specific renal assays. Generic substitution risks loss of the specific biochemical signature required for reproducible structure-activity relationship research.

Molecular Formula C31H32N4O2
Molecular Weight 492.623
CAS No. 112199-06-1
Cat. No. B569650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)
CAS112199-06-1
Molecular FormulaC31H32N4O2
Molecular Weight492.623
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5
InChIInChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37)
InChIKeyKETKUILYCSNHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepro-Atrial Natriuretic Factor (56-92) (Human) [CAS 112199-06-1]: A Renal Particulate Guanylate Cyclase-Activating Prohormone Fragment for Cardiovascular Research Procurement


Prepro-Atrial Natriuretic Factor (56-92) (human), also designated prepro-ANF (56-92) or proANF 56-92, is a 37-amino-acid synthetic peptide fragment (sequence: EVVPPQVLSEPNEEAGAALSPLPEVPPWTGEVSPAQR) derived from the N-terminal region of the 126-amino-acid human atrial natriuretic factor prohormone (NPPA gene product) [1]. Residing as a sub-sequence within the larger proANF 31-67 (vessel dilator) peptide, it is classified as a particulate guanylate cyclase activator with demonstrated renal membrane activity [2]. It is cataloged under MeSH Supplementary Concept C051847 and is exclusively intended for research applications in cardiovascular, renal, and guanylate cyclase signaling studies [3].

Why Prepro-Atrial Natriuretic Factor (56-92) (Human) Cannot Be Interchanged with ANF (99-126), ProANF 31-67, or Other N-Terminal Prohormone Peptides


The 126-amino-acid ANF prohormone yields multiple bioactive peptide fragments—including ANF (99-126), long-acting natriuretic peptide (proANF 1-30), vessel dilator (proANF 31-67), and kaliuretic peptide (proANF 79-98)—each possessing distinct receptor specificities, tissue distributions, and pharmacodynamic profiles [1]. Prepro-ANF (56-92) represents a precisely defined sub-sequence within proANF 31-67 whose guanylate cyclase activation potency (ED50 ~10 nM), particulate-vs-soluble enzyme selectivity, sub-nephron anatomical targeting, and overlap with the prohormone phosphorylation domain (residues 26-67) cannot be replicated by substituting the longer proANF 31-67, the mature ANF 99-126, or any adjacent prohormone fragment [2]. Generic substitution without sequence-level identity risks loss of the specific biochemical signature required for reproducible structure-activity relationship (SAR) studies, antibody epitope mapping, or receptor-binding assays targeting this discrete prohormone region [3].

Prepro-Atrial Natriuretic Factor (56-92) (Human): Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Procurement Decisions


Renal Particulate Guanylate Cyclase Activation: Prepro-ANF (56-92) Matches ANF (4-28) in Maximal Fold-Stimulation but Targets a Non-GC-A Pathway

Prepro-ANF (56-92) maximally enhanced particulate guanylate cyclase activity two-fold in whole kidney homogenates, renal cortical and medullary membranes, and isolated distal nephrons at 1 µM concentration, with a half-maximal effective concentration (ED50) of 10 nM determined in rat, rabbit, and dog kidneys [1]. This two-fold maximal stimulation magnitude is identical to that reported for human ANF (4-28) in the same study, yet the two peptides operate through distinct receptor systems: ANF (99-126) signals via the NPR-A/GC-A receptor, whereas proANF 1-30 and proANF 31-67—the latter encompassing the 56-92 sequence—bind to separate and distinct receptors that do not compete with ANF for binding [2]. Prepro-ANF (56-92) simultaneously decreased adenylate cyclase activity, a property shared with ANF but absent from the soluble guanylate cyclase pathway [1].

Guanylate Cyclase Activation Renal cGMP Signaling ANF Prohormone Pharmacology

Sub-Nephron Anatomical Targeting: Prepro-ANF (56-92) Activity in Isolated Distal Nephrons Differentiates It from ProANF 31-67 and ANF (99-126)

The 1987 BBRC paper by Vesely et al. demonstrated that prepro-ANF (56-92) enhances particulate guanylate cyclase activity specifically in isolated distal nephrons in addition to whole kidney homogenates and cortical/medullary membrane preparations [1]. This anatomical resolution to the distal nephron level is explicitly documented in the primary characterization study. In contrast, the broader proANF 31-67 fragment (vessel dilator) was shown in separate immunocytochemical studies to exhibit strong predilection for the perinuclear region in both proximal and distal tubules, as well as striking localization in the elastica of small and large interstitial arteries [2]. ANF (99-126) predominantly targets glomerular and collecting duct structures via NPR-A/GC-A receptors [3]. The 56-92 fragment thus provides a tool to interrogate distal nephron-specific particulate guanylate cyclase responses without the broader vascular and proximal tubular engagement inherent to proANF 31-67.

Distal Nephron Renal Microdissection ANF Prohormone Segment Pharmacology

Phosphorylation Domain Overlap: Prepro-ANF (56-92) Resides Within the Serine-Phosphorylated Prohormone Region (Residues 26-67), Distinguishing It from ANF (99-126)

ProANF is phosphorylated by cAMP-dependent protein kinase on a serine residue localized to a 42-amino-acid tryptic fragment corresponding to proANF residues 26-67, with approximately 35% of proANF secreted by cardiocytes found in the phosphorylated isoform [1]. The prepro-ANF (56-92) sequence (residues 56-92 using prepro numbering, equivalent to proANF 31-67) directly overlaps with this phosphorylation domain. Critically, the phosphorylation site resides entirely outside the region destined to become mature ANF (proANF residues 99-126), meaning ANF (99-126) is not phosphorylated [1]. This post-translational modification distinction creates a fundamental biochemical difference: prepro-ANF (56-92) represents a region of the prohormone subject to phosphorylation-dependent regulation, whereas ANF (99-126) is not phosphorylated.

Prohormone Phosphorylation Post-Translational Modification ANF Biosynthesis

Particulate vs. Soluble Guanylate Cyclase Selectivity: Prepro-ANF (56-92) Mimics the Class-Level ANF Pattern of Activating Only Membrane-Bound (Particulate) Guanylate Cyclase

The N-terminal proANF peptides (1-30, 31-67, and 79-98) and ANF (99-126) all enhance particulate guanylate cyclase activity without activating either adenylate cyclase or the soluble 100,000 g form of guanylate cyclase [1]. This isoform selectivity is a defining pharmacological signature of the ANF peptide family, distinguishing them from nitric oxide (NO)-dependent activators such as sodium nitroprusside, which stimulate soluble guanylate cyclase but not the particulate enzyme [2]. Prepro-ANF (56-92), as a sub-fragment of this family, adheres to the same particulate-selective activation pattern: the primary characterization study measured enhanced activity specifically in the particulate (105,000 g membrane) fraction while simultaneously documenting decreased adenylate cyclase activity, consistent with particulate isoform selectivity [3]. In contrast, nitroprusside increased soluble guanylate cyclase activity 17-fold without affecting the particulate enzyme [2].

Guanylate Cyclase Isoform Selectivity Particulate GC Soluble GC Signal Transduction

Prolonged Pharmacodynamic Profile vs. ANF (99-126): N-Terminal Prohormone Peptides Including the 56-92-Containing ProANF 31-67 Persist 4.5-Fold Longer in Circulation

Pharmacokinetic characterization in a rapid right ventricular pacing dog model demonstrated that proANF 1-98 and proANF 31-67 exhibit circulating beta post-distribution half-lives of approximately 45 minutes, compared with only 10 minutes for ANF (99-126) [1]. This 4.5-fold prolongation of the N-terminal fragments is attributed to slower renal clearance and reduced susceptibility to neutral endopeptidase (neprilysin) degradation compared with the C-terminal ANF [2]. In human studies, the natriuretic and blood-pressure-lowering effects of proANFs 1-30, 31-67, and 79-98 were significantly (P < 0.001) prolonged compared with ANF, with urine flow remaining significantly elevated (P < 0.01) for 2-3 hours after infusion cessation, whereas ANF effects dissipated rapidly upon infusion termination [3]. While direct half-life data for the isolated prepro-ANF (56-92) fragment are not available, its parent peptide proANF 31-67 exhibits this prolonged pharmacokinetic profile relative to ANF.

Pharmacokinetics ANF Prohormone Half-Life Natriuretic Peptide Clearance

Divergent Sodium vs. Potassium Excretion Profiles Across N-Terminal ProANF Fragments: ProANF 31-67 (Parent of 56-92) Lacks Kaliuretic Activity, Differentiating It from ProANF 1-30, 79-98, and ANF (99-126)

In a comparative rat infusion study, proANF 1-30, 31-67, 79-98, and ANF (99-126) increased sodium excretion by 231%, 973%, 167%, and 1,405%, respectively, relative to control [1]. Critically, proANF 31-67—the parent peptide encompassing the 56-92 sequence—did not increase urinary potassium excretion, whereas proANF 1-30, 79-98, and ANF significantly (P < 0.05) increased potassium excretion [1]. This selective natriuretic-without-kaliuretic profile for proANF 31-67 was confirmed in human studies where proANF 31-67 caused the largest blood pressure decrease among the four peptides (P < 0.05) and increased urine flow 4- to 12-fold, while proANF 79-98 was identified as the strongest kaliuretic stimulator [2]. The prepro-ANF (56-92) fragment, as a sub-sequence of proANF 31-67, may contribute to this distinctive electrolyte excretion selectivity profile. [NOTE: independent electrolyte excretion data for the isolated 56-92 fragment are not available].

Natriuresis Kaliuresis Electrolyte Excretion ANF Prohormone Fragments

Prepro-Atrial Natriuretic Factor (56-92) (Human): Evidence-Backed Research Application Scenarios for Procurement and Experimental Planning


Renal Particulate Guanylate Cyclase Pharmacological Studies Requiring NPR-A-Independent cGMP Elevation

Prepro-ANF (56-92) is directly applicable as a pharmacological activator in renal membrane particulate guanylate cyclase assays where the experimental objective is to elevate cGMP through a non-NPR-A/GC-A pathway. Based on the 1987 Vesely et al. study demonstrating two-fold particulate GC activation at 1 µM with an ED50 of 10 nM in kidney membranes, distal nephrons, and whole kidney homogenates [4], this peptide serves as a positive control or test agent distinct from ANF (99-126) which signals through NPR-A. The documented lack of cross-reactivity with the ANF receptor system supports its use in dissecting receptor-specific cGMP signaling in renal epithelial physiology [2].

Structure-Activity Relationship (SAR) Mapping of the ANF Prohormone N-Terminus for Natriuretic and Vasodilatory Peptide Engineering

As a precisely defined 37-amino-acid sub-fragment of the larger proANF 31-67 (vessel dilator) peptide, prepro-ANF (56-92) enables SAR studies mapping which residues within the 31-67 region are required for guanylate cyclase activation, receptor binding, and electrolyte excretion selectivity. The parent peptide proANF 31-67 is distinguished by a 973% increase in sodium excretion without accompanying kaliuresis [4], and this unique profile may be attributable to specific sub-domains. Systematic truncation or alanine-scanning studies using the 56-92 fragment as a starting scaffold can identify the minimal pharmacophore responsible for particulate GC activation (ED50 10 nM) [2], informing the design of novel natriuretic peptide analogs with improved receptor selectivity.

Phosphorylation-Dependent ProANF Processing and Secretion Studies in Cardiac Myocyte Models

The prepro-ANF (56-92) sequence maps to a region of the prohormone (residues 26-67) that undergoes cAMP-dependent protein kinase-mediated serine phosphorylation, with approximately 35% of secreted proANF found in the phosphorylated isoform [4]. This peptide can be employed as an antigen for generating phosphorylation-state-specific antibodies, as a substrate in in vitro kinase assays, or as a reference standard in mass spectrometry-based phosphoproteomic analyses of atrial secretory granules. The phosphorylation site is absent from the mature ANF (99-126) sequence [4], making the 56-92 fragment uniquely suited for studies interrogating the role of prohormone phosphorylation in regulated secretion from atrial cardiomyocytes.

Distal Nephron-Specific cGMP Signaling and Electrolyte Transport Studies in Microdissected Tubule Preparations

The documented activity of prepro-ANF (56-92) in isolated distal nephrons [4] supports its use in microdissected tubule perfusion or isolated tubule suspension experiments aimed at mapping segment-specific natriuretic peptide responses along the nephron. Unlike ANF (99-126), which acts predominantly at glomerular and collecting duct sites, and unlike the full proANF 31-67 fragment which additionally targets proximal tubules and renal vasculature, the 56-92 fragment's activity in distal nephron preparations provides a more anatomically restricted pharmacological probe. This is particularly relevant for studies of distal convoluted tubule sodium-chloride cotransporter (NCC) regulation or connecting tubule sodium channel (ENaC) modulation via cGMP-dependent signaling cascades.

Quote Request

Request a Quote for PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.